

Technical Support Center: Mebeverine and Amphetamine Immunoassays

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Compound of Interest

Compound Name: Mebeverine

Cat. No.: B1676125

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This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter false positive amphetamine results due to the presence of **mebeverine**.

Troubleshooting Guide: Investigating Suspected False Positive Amphetamine Screens

This guide outlines a systematic approach to investigating a presumptive positive amphetamine immunoassay result when **mebeverine** use is suspected.

Initial Observation: A urine sample tests positive for amphetamines using a screening immunoassay (e.g., FPIA, EMIT, CEDIA). The subject reports therapeutic use of **mebeverine**.

Step 1: Review the Subject's Medication History

- Confirm the use of **mebeverine**, including dosage and time of last administration.
- Inquire about the use of other prescription medications, over-the-counter drugs, and supplements that could potentially cross-react with amphetamine immunoassays.[1][2][3]

Step 2: Understand the Mechanism of Cross-Reactivity

- **Mebeverine** is structurally related to amphetamine as an N-substituted ethylamphetamine derivative.[4][5][6]

- Metabolism of **mebeverine** produces several compounds that are known to cross-react with amphetamine immunoassays.[4][5][6][7] These metabolites include:
 - Methoxyethylamphetamine (MO-EA)
 - Hydroxyethylamphetamine (HO-EA)
 - p-methoxyamphetamine (PMA)

Step 3: Perform Confirmatory Testing

- It is crucial to confirm all presumptive positive immunoassay results with a more specific method.[8][9]
- The gold-standard confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These techniques can definitively distinguish between amphetamine/methamphetamine and the metabolites of **mebeverine**. [9]

Step 4: Interpretation of Confirmatory Results

- If amphetamine/methamphetamine is NOT detected by GC-MS/LC-MS: The initial positive screen is likely a false positive due to **mebeverine** metabolites.
- If specific **mebeverine** metabolites (e.g., MO-EA, HO-EA, PMA) are detected by GC-MS/LC-MS: This provides strong evidence that the initial positive screen was caused by **mebeverine**. [4][5]
- If amphetamine/methamphetamine IS detected by GC-MS/LC-MS: This indicates the presence of these substances, independent of **mebeverine** use.

Frequently Asked Questions (FAQs)

Q1: Why does **mebeverine** cause false positive results for amphetamines?

A1: **Mebeverine** is structurally an N-substituted ethylamphetamine derivative.[4][5][6] Following administration, it is metabolized in the body into compounds such as methoxyethylamphetamine (MO-EA), hydroxyethylamphetamine (HO-EA), and p-

methoxyamphetamine (PMA).[4][5][6] These metabolites are structurally similar to amphetamine and can be recognized by the antibodies used in screening immunoassays, leading to a false positive result.[4][5][7]

Q2: Which types of drug tests are affected?

A2: Immunoassay-based screening tests are susceptible to this cross-reactivity.[2][8][10] This includes techniques like Fluorescence Polarization Immunoassay (FPIA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA).[4][11][12] Confirmatory tests like GC-MS and LC-MS are not affected as they separate compounds based on their unique chemical properties and can differentiate between amphetamines and **mebeverine** metabolites.[8][9]

Q3: Is it possible to distinguish between a **mebeverine**-induced false positive and true amphetamine use?

A3: Yes. A confirmatory test using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[8][9] These methods can specifically identify amphetamine, methamphetamine, and the metabolites of **mebeverine**. If the confirmatory test is negative for amphetamines but identifies **mebeverine** metabolites, the initial screen can be classified as a false positive.[4][5]

Q4: What is the likelihood of a false positive with **mebeverine**?

A4: The potential for a false positive exists, and studies have shown that even a single oral dose of **mebeverine** can lead to a positive amphetamine result in a fluorescence polarization immunoassay.[5] The likelihood can depend on the specific immunoassay used, the dose of **mebeverine**, and an individual's metabolism.

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of **mebeverine**'s metabolites with an amphetamine fluorescence polarization immunoassay (FPIA).

Compound	Spiked Concentration (ng/mL)	Cross-Reactivity (%)
Methoxyethylamphetamine (MO-EA)	150	~300%
Methoxyethylamphetamine (MO-EA)	8000	40%
Ethylamphetamine (EA)	150	30%
Ethylamphetamine (EA)	8000	15%

Data extracted from a study on the cross-reactivity of **mebeverine** metabolites.[\[4\]](#)

Experimental Protocols

Presumptive Screening via Fluorescence Polarization Immunoassay (FPIA)

Principle: This is a competitive immunoassay. The drug in the urine sample competes with a fluorescently labeled drug for a limited number of antibody binding sites. The polarization of the emitted light is measured, which is inversely proportional to the concentration of the drug in the sample.

Methodology:

- Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
- Reagent Preparation: Prepare the FPIA reagents according to the manufacturer's instructions. This typically includes a fluorescently labeled amphetamine conjugate (tracer) and amphetamine-specific antibodies.
- Assay Procedure:
 - Pipette a specific volume of the urine sample into a reaction cuvette.
 - Add the antibody reagent and incubate to allow binding.

- Add the tracer reagent.
- Measure the fluorescence polarization using a dedicated FPIA analyzer.
- Calibration: Calibrate the instrument using certified amphetamine standards at various concentrations (e.g., 0, 50, 100, 200, 500 ng/mL).
- Interpretation: The analyzer calculates the amphetamine concentration in the sample based on the calibration curve. A result above a pre-defined cutoff (e.g., 300 ng/mL) is considered a presumptive positive.

Confirmatory Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

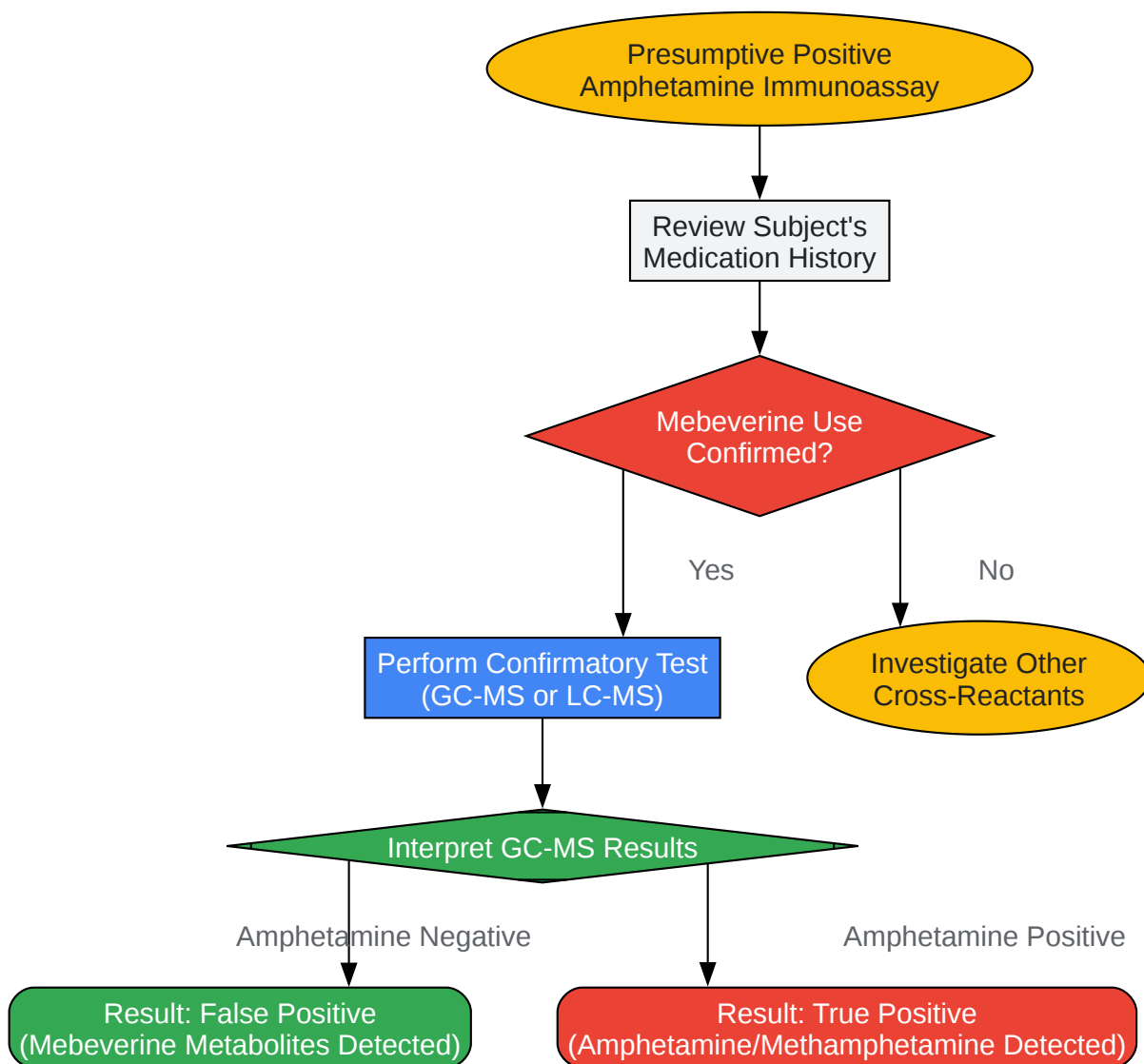
Principle: GC-MS is a highly specific analytical technique that separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio.

Methodology:

- Sample Preparation (Hydrolysis and Extraction):
 - To a urine sample, add an internal standard.
 - Perform acid hydrolysis to cleave any conjugated metabolites.
 - Adjust the pH to alkaline conditions.
 - Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).
 - Evaporate the organic layer to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract in an acetylating agent (e.g., a mixture of acetic anhydride and pyridine).

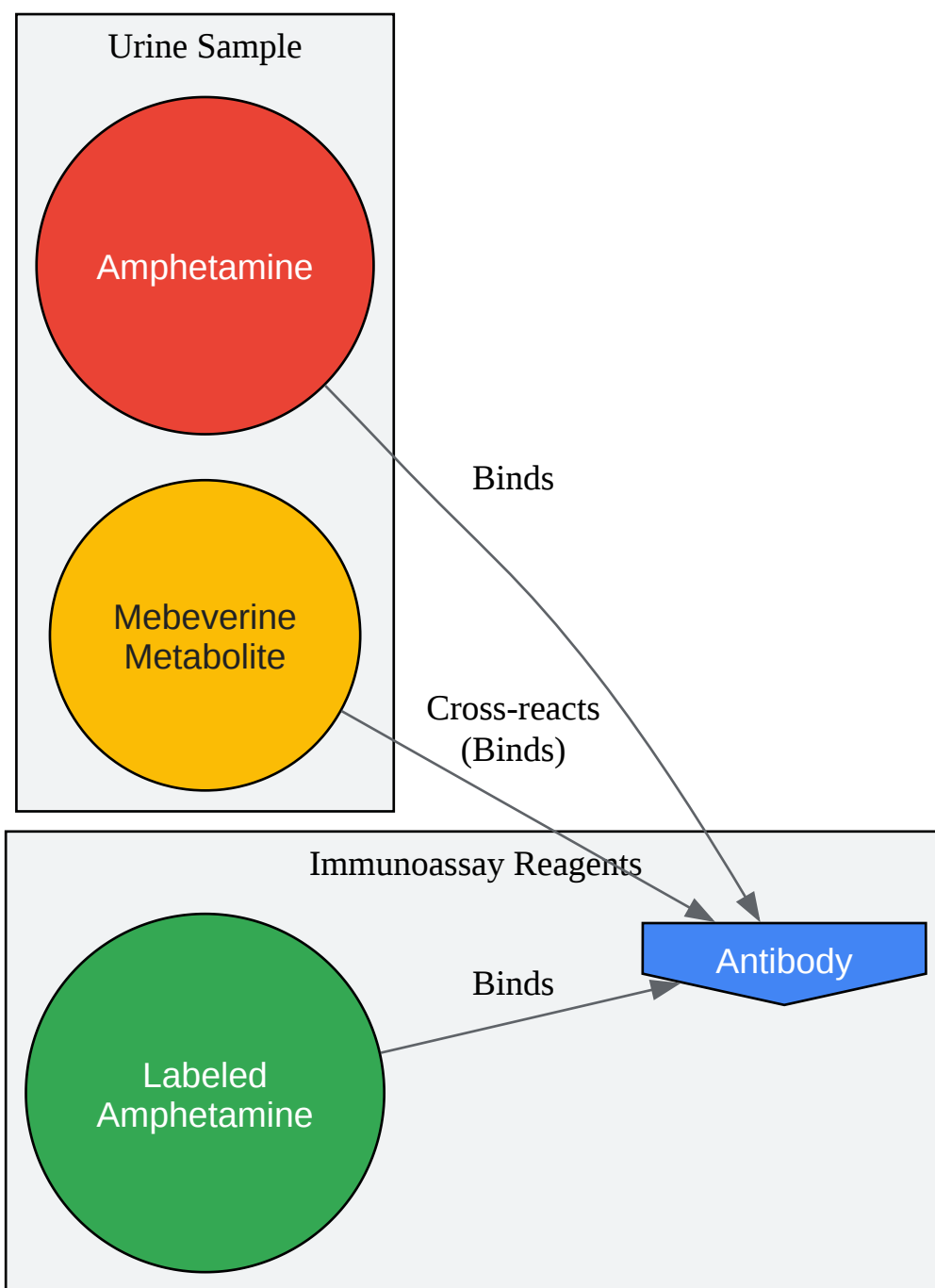
- Heat the sample to facilitate the derivatization of the target analytes. This step improves their volatility and chromatographic properties.
- GC-MS Analysis:
 - Inject a portion of the derivatized sample into the GC-MS system.
 - Gas Chromatography: The sample is vaporized and travels through a capillary column. Different compounds are separated based on their boiling points and interaction with the column's stationary phase.
 - Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound.
- Data Analysis:
 - Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of certified reference standards for amphetamine, methamphetamine, and **mebeverine** metabolites (e.g., MO-EA, HO-EA, PMA).
 - The presence of the specific retention time and mass spectrum confirms the identity of the compound.

Visualizations



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Caption: Workflow for investigating a suspected **mebeverine**-induced false positive amphetamine test.



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Caption: Competitive binding in an amphetamine immunoassay leading to a false positive.

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